molecular formula C7H13Br2NO B13849856 2-Bromo-1-(piperidin-4-yl)ethanone Hydrobromide

2-Bromo-1-(piperidin-4-yl)ethanone Hydrobromide

Cat. No.: B13849856
M. Wt: 286.99 g/mol
InChI Key: IBEVCWBGNNVBEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(piperidin-4-yl)ethanone Hydrobromide is a chemical compound with the molecular formula C7H12BrNO·HBr. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(piperidin-4-yl)ethanone Hydrobromide typically involves the bromination of 1-(piperidin-4-yl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(piperidin-4-yl)ethanone Hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or methanol, and mild heating.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents like tetrahydrofuran (THF) or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like water or acetone.

Major Products Formed

    Substitution: New compounds with different functional groups replacing the bromine atom.

    Reduction: Alcohol derivatives of the original compound.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

2-Bromo-1-(piperidin-4-yl)ethanone Hydrobromide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential use in the development of pharmaceutical drugs, particularly those targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(piperidin-4-yl)ethanone Hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperidinyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(pyridin-4-yl)ethanone Hydrobromide
  • 2-Bromo-1-(pyrimidin-4-yl)ethanone Hydrobromide
  • 2-Bromo-1-(4-methoxyphenyl)ethanone

Uniqueness

2-Bromo-1-(piperidin-4-yl)ethanone Hydrobromide is unique due to the presence of the piperidinyl group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different substituents, leading to variations in reactivity and application potential.

Properties

Molecular Formula

C7H13Br2NO

Molecular Weight

286.99 g/mol

IUPAC Name

2-bromo-1-piperidin-4-ylethanone;hydrobromide

InChI

InChI=1S/C7H12BrNO.BrH/c8-5-7(10)6-1-3-9-4-2-6;/h6,9H,1-5H2;1H

InChI Key

IBEVCWBGNNVBEE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(=O)CBr.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.